1-Chloro-2-(3-chloropropyl)-4-iodobenzene

描述

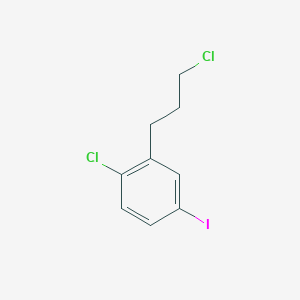

1-Chloro-2-(3-chloropropyl)-4-iodobenzene (CAS: 1804076-34-3) is a halogenated aromatic compound with the molecular formula C₉H₉Cl₂I and a molecular weight of 314.98 g/mol . Its structure features a benzene ring substituted with chlorine at position 1, a 3-chloropropyl chain at position 2, and iodine at position 2.

属性

分子式 |

C9H9Cl2I |

|---|---|

分子量 |

314.97 g/mol |

IUPAC 名称 |

1-chloro-2-(3-chloropropyl)-4-iodobenzene |

InChI |

InChI=1S/C9H9Cl2I/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |

InChI 键 |

ZQFQQWMOIGYBQL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1I)CCCCl)Cl |

产品来源 |

United States |

准备方法

Preparation Methods

General Synthetic Approach

The synthesis of 1-Chloro-2-(3-chloropropyl)-4-iodobenzene typically involves:

- Starting from a halogenated benzene derivative such as 1-chloro-4-iodobenzene or related substituted benzenes.

- Introduction of the 3-chloropropyl side chain via nucleophilic substitution or alkylation reactions.

- Use of palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) for selective substitution on the aromatic ring.

- Copper-catalyzed reactions for chloropropylation steps.

Specific Synthetic Routes and Conditions

Copper-Catalyzed Alkylation in Dimethyl Sulfoxide (DMSO)

- Procedure:

1-Chloro-4-iodobenzene is reacted with ethyl 2-bromo-2,2-difluoroacetate in the presence of copper powder in DMSO at 80 °C for 20 hours. The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography to afford the chloropropylated product as a colorless oil. - Yield: Approximately 46% under these conditions.

- Reference: Ambeed experimental data.

Palladium-Catalyzed Cross-Coupling with Cesium Carbonate Base

- Procedure:

A mixture of 1-chloro-4-iodobenzene, cesium carbonate, copper(I) iodide, and bis(triphenylphosphine)palladium(II) chloride in tetrahydrofuran (THF) is stirred under argon at 35 °C. Ethyl propiolate or similar alkynes are added dropwise, and the mixture is stirred for 41 hours. The product is isolated by filtration and silica gel chromatography. - Yield: Around 61% for related substituted products.

- Significance: This method allows for selective functionalization of the aromatic ring and introduction of side chains suitable for further transformation into chloropropyl derivatives.

- Reference: Ambeed synthesis data.

Copper-Catalyzed Monochloromethylazidation of Alkenes (Related Intermediate Preparation)

- Procedure:

Copper(II) acetylacetonate is used with potassium carbonate or diisopropylamine in methanol under nitrogen atmosphere. The alkene substrate (e.g., styrenes) is reacted with bromochloromethane and trimethylsilyl azide at 60–100 °C for 24 hours. The product, such as 1-(1-azido-3-chloropropyl)-4-iodobenzene, is purified by flash chromatography. - Yield: High yields reported (e.g., 93% for 1-(1-azido-3-chloropropyl)-4-chlorobenzene).

- Relevance: This method provides a route to functionalized chloropropyl intermediates that can be further converted to the target compound.

- Reference: Supporting information from RSC publication.

Purification Techniques

Vacuum Distillation and Recrystallization:

1-Chloro-4-iodobenzene, a key precursor, is purified by vacuum distillation followed by recrystallization from ethanol to obtain high purity material.Flash Column Chromatography:

Silica gel chromatography using petroleum ether/ethyl acetate mixtures is commonly employed to purify the chloropropylated products after reaction work-up.

Data Tables Summarizing Key Reaction Conditions and Yields

| Method | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Copper powder, DMSO | Cu powder, 80 °C, 20 h | DMSO | 80 °C | 20 h | 46 | Reaction with ethyl 2-bromo-2,2-difluoroacetate |

| Pd-catalyzed cross-coupling | PdCl2(PPh3)2, CuI, Cs2CO3, inert atmosphere | THF | 35 °C | 41 h | 61 | Cross-coupling with ethyl propiolate |

| Copper-catalyzed azidation | Cu(acac)2, K2CO3 or DIPA, TMSN3 | Methanol | 60–100 °C | 24 h | 84–93 | Formation of azido-chloropropyl intermediates |

| Pd-catalyzed amidation | Pd(OAc)2, AgOAc, K3PO4, TFA | 1,2-Dichloroethane | 80–90 °C | ~12 h | 84–85 | For functionalized biphenyl derivatives |

Analysis and Research Insights

- The copper-catalyzed alkylation in DMSO is effective but moderate in yield, emphasizing the need for careful control of reaction parameters such as temperature and stoichiometry.

- Palladium-catalyzed cross-coupling reactions provide a versatile platform for introducing the chloropropyl side chain or related functional groups with good yields and selectivity.

- The use of azido intermediates in copper-catalyzed reactions offers a strategic route to chloropropyl derivatives that can be further modified to the target compound.

- Purification by recrystallization and chromatography ensures high purity, which is crucial for subsequent applications in organic synthesis or pharmaceutical intermediates.

化学反应分析

Types of Reactions

1-Chloro-2-(3-chloropropyl)-4-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

1-Chloro-2-(3-chloropropyl)-4-iodobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

作用机制

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-iodobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The chloropropyl group can also participate in hydrophobic interactions, further modulating the compound’s effects.

相似化合物的比较

Substituent Impact :

- Halogen Position : The iodine at C4 in the target compound facilitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings (e.g., Ullmann, Suzuki). In contrast, 1-chloro-2,4-diiodobenzene’s symmetric structure favors regioselective coupling .

- Alkyl vs. Aromatic Chains : The 3-chloropropyl chain introduces steric bulk compared to the ethoxybenzyl group in C₁₅H₁₄ClIO, which enhances π-π stacking in drug intermediates .

Physical and Chemical Properties

Key Observations :

- The ethoxybenzyl derivative’s crystalline nature (mp 82–85°C) contrasts with the target compound’s unreported melting point, suggesting differences in packing efficiency due to substituent bulk .

- Higher halogen content (Cl, I) in the target compound increases density and polarizability compared to imidazole derivatives .

生物活性

1-Chloro-2-(3-chloropropyl)-4-iodobenzene is an organic compound that features a complex structure with significant biological activity. This compound is of interest due to its potential applications in pharmaceuticals and materials science. Understanding its biological activity requires a comprehensive analysis of its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a benzene ring substituted with chlorine and iodine atoms along with a chloropropyl group. The presence of halogens often influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 251.04 g/mol |

| Boiling Point | Not specified |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 3.42 |

| GI Absorption | Low |

| BBB Permeant | Yes |

This compound exhibits various biological activities, primarily through its interaction with cellular pathways. The compound has been identified as a CYP1A2 inhibitor , which suggests potential implications in drug metabolism and interactions . Inhibition of cytochrome P450 enzymes can lead to altered pharmacokinetics for co-administered drugs.

Case Studies and Research Findings

- Anticancer Activity : A study investigating the cytotoxic effects of halogenated compounds, including this compound, showed that these compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and disruption of mitochondrial function .

- Neurotoxicity Assessment : Research has indicated that certain chlorinated compounds can cross the blood-brain barrier (BBB), leading to neurotoxic effects. A study on similar compounds suggested that this compound may exhibit neurotoxic properties, although specific data on this compound is limited .

- Environmental Impact : The persistence of halogenated organic compounds in the environment raises concerns about their ecological effects. Studies have shown that such compounds can bioaccumulate and affect aquatic organisms, impacting ecosystems .

Toxicological Profile

The toxicological profile of this compound indicates moderate toxicity levels associated with exposure. The compound's ability to permeate biological membranes suggests that it could pose health risks upon exposure through inhalation or dermal contact.

常见问题

Basic Questions

Q. What are the established synthetic pathways for 1-Chloro-2-(3-chloropropyl)-4-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in aryl iodide intermediates (e.g., 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene in ). Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (toluene or DMF). Halogen exchange (e.g., Cl ↔ I) and Friedel-Crafts alkylation may introduce the chloropropyl group. Optimizing stoichiometry of the chloropropyl precursor and avoiding over-iodination are critical for yield (>70%) .

Q. Which spectroscopic techniques are optimal for structural characterization, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on ¹H NMR signals for aromatic protons (δ 7.2–7.8 ppm, split due to substituents) and chloropropyl CH₂ groups (δ 2.8–3.5 ppm). ¹³C NMR should show C-I (~95 ppm) and C-Cl (~45 ppm) environments .

- MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ at m/z 314.98 for C₉H₉Cl₂I) and fragment patterns (e.g., loss of Cl or I groups) .

- IR : Stretching vibrations for C-Cl (~550–750 cm⁻¹) and C-I (~500 cm⁻¹) .

Q. How do solubility properties impact purification strategies for this compound?

- Methodological Answer : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., acetone, DCM) and aromatic solvents (toluene). Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane:EtOAc gradient) is effective. Monitor for co-eluting impurities with similar Rf values due to halogenated analogs .

Advanced Research Questions

Q. How does steric hindrance from the 3-chloropropyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The chloropropyl group creates steric bulk at the ortho position, directing EAS (e.g., nitration, sulfonation) to the less hindered para position relative to iodine. Computational modeling (DFT, Gaussian 09) can quantify steric maps and predict substituent effects. Compare with analogs like 1-chloro-4-iodobenzene ( ) to validate computational predictions experimentally .

Q. What computational approaches are recommended to study electronic effects on reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. The iodine atom’s electron-withdrawing effect lowers LUMO energy, enhancing oxidative addition in Pd-catalyzed reactions.

- MD Simulations : Assess solvent effects on reaction intermediates using OPLS-AA force fields. Reference NIST thermochemical data (e.g., bond dissociation energies) for validation .

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Run 2D NMR (COSY, HSQC) to identify spin-spin coupling discrepancies caused by trace solvents or regioisomers.

- Isotopic Labeling : Use ¹³C-labeled precursors to track unexpected coupling in NOESY spectra.

- X-ray Crystallography : Resolve ambiguity by determining crystal structure (e.g., as done for chlorinated piperidinones in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。